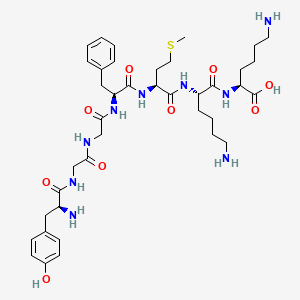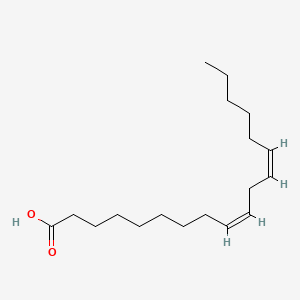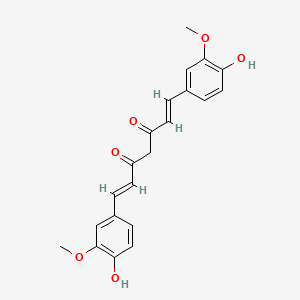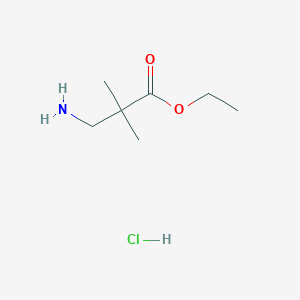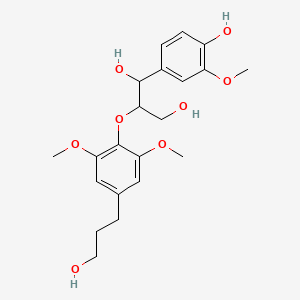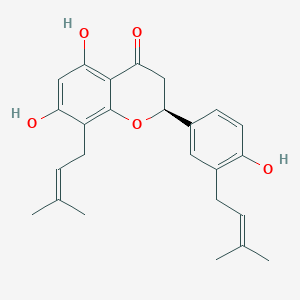
2-(2,6-二氧哌啶-3-基)-5-氟代异吲哚-1,3-二酮
描述
This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The compound reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 276.22 g/mol . It has a XLogP3 value of 0.4 .科学研究应用
合成和生物活性
一系列基于 2-(2,6-二氧哌啶-3-基)-4-氟代异吲哚-1,3-二酮的新型化合物被合成,并显示出抑制吲哚胺吡咯-2,3-双加氧酶-1 活性的能力,表明在治疗应用中的潜力 (Sun et al., 2022)。类似地,该化合物的衍生物已被合成为脑蛋白酶调节剂,对某些细胞系表现出有效的抗增殖活性,表明它们在抗肿瘤药物开发中的效用 (Liu et al., 2022)。
除草剂应用
邻苯二甲酰亚胺衍生物,包括 2-(2,6-二氧哌啶-3-基)-5-氟代异吲哚-1,3-二酮的变体,已被评估其除草活性。一些化合物表现出良好的除草活性和与市售除草剂相当的功效 (Gao et al., 2019)。另一项研究合成了具有显着除草活性的衍生物,显示出在农业应用中的前景 (Huang et al., 2005)。
抗炎和抗银屑病潜力
沙利度胺衍生物,包括基于 2-(2,6-二氧哌啶-3-基)-5-氟代异吲哚-1,3-二酮的衍生物,已被探索用于抗炎和抗银屑病的潜力。某些衍生物显示出对细胞中 TNF-α 和 IL-6 表达的抑制活性提高,表明作为抗银屑病剂的潜力 (Tang et al., 2018)。
诊断和成像应用
一项研究专注于合成 2-(2,6-二氧哌啶-3-基)-4-[(18)F]氟代异吲哚-1,3-二酮,用于血管生成的体内研究。该化合物用于正电子发射断层扫描 (PET) 成像,表明其在诊断成像中的潜力 (Kim et al., 2006)。
离子检测和生物成像
邻苯二甲酰亚胺衍生物(包括 2-(2,6-二氧哌啶-3-基)异吲哚-1,3-二酮)在离子检测和生物成像中的新应用已被报道。基于该化合物的荧光氟化物探针被开发用于检测水和活细胞中的氟化物离子 (Liu et al., 2020)。
酪氨酸酶抑制和抗氧化特性
衍生自 2-(2,6-二氧哌啶-3-基)异吲哚-1,3-二酮的化合物被合成并评估其抗氧化和抗酪氨酸酶特性。一种化合物尤其显示出比阳性对照更高的酪氨酸酶抑制活性,表明在化妆品和制药工业中的潜力 (Then et al., 2018)。
作用机制
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, also known as lenalidomide , is cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as cereblon E3 ligase modulators .
Mode of Action
Lenalidomide works through various mechanisms that promote malignant cell death and enhance host immunity . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, a repressor of the interleukin 2 gene (IL2). As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .
Biochemical Pathways
Lenalidomide affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated. The proteasome then recognizes and degrades the target protein .
Result of Action
The molecular and cellular effects of lenalidomide’s action include enhanced immune response mediated by T cells and NK cells, inhibition of the production of monocyte proinflammatory cytokines, and induction of apoptosis of cancer cells . It is also capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Action Environment
The action of lenalidomide can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. It is known that lenalidomide should be stored at a temperature of 2-8°C , indicating that it may be sensitive to higher temperatures.
未来方向
Proteolysis-targeting technology is a new emerging technique to target mutated, denatured, and misfolded proteins that accumulate in various parts of the body . The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . It can degrade the target protein through the protein degradation pathway in vivo, which has become a hot issue in the field of medicinal chemistry .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




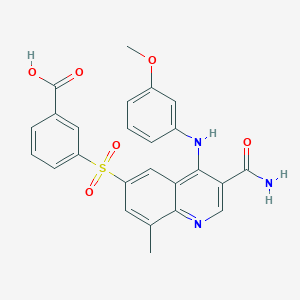


![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)
